molecular formula C13H21NO4 B2903510 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 1936652-78-6

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B2903510
CAS No.: 1936652-78-6
M. Wt: 255.314
InChI Key: DNEMPSRQAZFJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 1936652-78-6) is a bicyclic compound featuring a bridged azabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group at the 6-position and a carboxylic acid moiety at the 5-position. Its molecular weight is 255.31 g/mol (MDL: MFCD28389117), and it is stored under dry, sealed conditions at room temperature . The compound is classified as hazardous (H315, H319, H335), requiring precautions for skin/eye irritation and respiratory protection. It is temporarily out of stock but available globally (China, USA, India, Germany) for specialized synthesis applications, particularly in pharmaceutical intermediates or chiral building blocks .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-5-4-6-13(14,7-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMPSRQAZFJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936652-78-6
Record name 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of the azabicyclic family, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid is C13H21NO4, with a molecular weight of 255.31 g/mol. The compound features a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis, alongside a carboxylic acid functional group that may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number1936652-78-6
SMILESCC(C)(C)OC(=O)N1CC2CCCC1(C2)C(=O)O

Biological Activity

Research indicates that 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid exhibits significant biological activity, particularly in pharmacological contexts. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.

The compound's interactions with biological targets can lead to modulation of various pathways, which is crucial for understanding its therapeutic potential. The presence of the carboxylic acid group enhances the compound's ability to engage in hydrogen bonding and ionic interactions with biological macromolecules.

Case Studies and Research Findings

  • Antimicrobial Activity : A study examining the antimicrobial properties of azabicyclic compounds found that derivatives similar to 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid exhibited inhibitory effects against several bacterial strains, suggesting potential as antibiotic agents .
  • Enzyme Inhibition : Research into β-lactamase inhibitors has highlighted compounds with similar structures that effectively inhibit enzyme activity, which could pave the way for developing new antibiotics . The structural characteristics of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid may allow it to serve as a scaffold for designing potent inhibitors.
  • Neuropharmacology : Preliminary studies have suggested that bicyclic compounds can interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders . The unique structural features of this compound may enhance selectivity and efficacy in receptor binding.

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.2.1]octaneSimilar bicyclic structure but lacks carboxylic acidNo functional groups that enhance solubility
8-Oxa-3-azabicyclo[3.2.1]octaneContains an additional oxygen atomDifferent reactivity due to extra heteroatom
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneDifferent ring size and substitution patternDistinct steric hindrance affecting reactivity

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Molecular Weight Core Structure Substituents Key Applications
6-[(tert-Butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid 1936652-78-6 255.31 Bicyclo[3.2.1]octane Boc (6-position), COOH (5-position) Chiral intermediates, drug design
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride sc-334371 219.67 (free base) Bicyclo[3.2.1]octane COOH (5-position), HCl salt Peptide synthesis, medicinal chemistry
exo-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid 280762-00-7 255.31 Bicyclo[3.2.1]octane Boc (8-position), COOH (3-position) Exo-configuration for receptor binding
(5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid 1373028-01-3 255.29 Spiro[2.5]octane Boc (6-position), COOH (5-position) Spirocyclic drug candidates
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - 241.27 Spiro[2.4]heptane Boc (5-position), COOH (6-position) Compact spiro scaffolds

Key Differences and Implications

Core Structure and Spatial Arrangement

  • Bicyclo vs. Spiro Systems : The target compound’s bicyclo[3.2.1]octane core imposes distinct steric constraints compared to spiro systems (e.g., spiro[2.5]octane in ). Bicyclic systems are rigid, favoring specific conformations for receptor binding, while spiro systems offer axial chirality and compactness for membrane permeability .
  • Substituent Positioning : The Boc and COOH positions influence reactivity. For example, the exo-8-Boc isomer (CAS 280762-00-7) may exhibit altered solubility or stability compared to the target compound due to spatial shielding of the Boc group .

Physicochemical Properties

  • Solubility : The hydrochloride salt (CAS sc-334371) has enhanced aqueous solubility compared to the Boc-protected carboxylic acid .
  • Stability : Boc protection in the target compound improves amine stability during synthesis, whereas spiro analogues (e.g., CAS 1373028-01-3) may exhibit higher ring strain, affecting thermal stability .

Hazard and Handling

  • The target compound’s hazard profile (H315, H319, H335) is more stringent than its hydrochloride counterpart, which lacks explicit hazard data .
  • Spiro analogues (e.g., CAS 1373028-01-3) may require distinct handling due to differing reactivity or stability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the bicyclic core. Critical steps include:

  • Protection of the amine group using Boc (tert-butoxycarbonyl) under anhydrous conditions with reagents like Boc anhydride and DMAP in dichloromethane .
  • Carboxylic acid activation via coupling agents (e.g., EDC/HOBt) to minimize racemization during derivatization .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
    • Data Contradiction : Reported yields vary (45–75%) due to sensitivity of the bicyclic structure to acidic/basic conditions. Systematic optimization of pH during deprotection is recommended .

Q. How can researchers effectively characterize the stereochemistry and functional groups of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : The tert-butoxycarbonyl group shows a singlet at δ 1.4 ppm (9H), while the bicyclic protons exhibit splitting patterns confirming the fused ring geometry .
  • IR Spectroscopy : Carboxylic acid C=O stretch appears at ~1700 cm⁻¹; Boc carbonyl at ~1680 cm⁻¹ .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic distortion angles (e.g., 85–90° for the azabicyclo[3.2.1]octane core) .
    • Advanced Tip : Use NOESY NMR to validate spatial proximity of protons in the rigid bicyclic system .

Advanced Research Questions

Q. What strategies mitigate racemization during functional group transformations involving the carboxylic acid moiety?

  • Methodological Answer :

  • Low-temperature activation : Use EDC/HOBt at 0–5°C to minimize epimerization during amide bond formation .
  • Enantioselective catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) for stereoretentive esterification .
  • Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
    • Data Contradiction : Racemization rates differ between solvents (e.g., <2% in DMF vs. 5–8% in THF), necessitating solvent screening .

Q. How do computational methods like density functional theory (DFT) aid in predicting the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Reactivity Prediction : DFT calculations (B3LYP/6-31G*) model transition states for Boc deprotection under acidic conditions, guiding optimal reagent selection (e.g., TFA vs. HCl) .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina. The bicyclic core shows high shape complementarity to proteases .
  • MD Simulations : Analyze conformational flexibility in aqueous environments to rationalize solubility limitations (logP ~1.8) .

Q. What experimental approaches resolve discrepancies in reported reaction yields for fluorine substitution at the bicyclic core?

  • Methodological Answer :

  • Electrophilic fluorination : Compare Selectfluor vs. NFSI in acetonitrile at 60°C. NFSI yields higher regioselectivity (85% at C5 vs. 70% with Selectfluor) but requires longer reaction times (24 vs. 12 hrs) .
  • Isotopic labeling : Use 19F NMR to track substitution efficiency and intermediate stability .
    • Data Contradiction : Fluorination yields drop sharply in polar aprotic solvents (e.g., DMF) due to competing side reactions; non-polar solvents (toluene) improve selectivity .

Safety and Handling

Q. What are the best practices for safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation reported in Category 2 H315/H319) .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TFA during Boc deprotection) .
  • Waste Disposal : Neutralize acidic/basic waste with 10% sodium bicarbonate or citric acid before disposal in halogenated waste containers .

Comparative Analysis

Q. How does the steric and electronic profile of this compound compare to its non-Boc-protected analog in enzyme inhibition assays?

  • Methodological Answer :

  • Steric Effects : Boc protection increases steric bulk (molar volume ~250 ų vs. 180 ų for the free amine), reducing binding affinity to compact active sites (e.g., ACE inhibitors) .
  • Electronic Effects : The electron-withdrawing Boc group decreases pKa of the adjacent amine (from ~9.5 to ~3.5), altering protonation states under physiological pH .
    • Validation : Use SPR (surface plasmon resonance) to quantify binding kinetics (KD values) for both analogs .

Tables for Key Data

Property Value Method/Reference
Melting Point 150–152°CDSC analysis
logP 1.8 (predicted)ChemAxon
19F NMR Shift (C5-F) δ -118 ppm (J = 52 Hz)Bruker 400 MHz
HPLC Purity >98% (C18, 70:30 MeCN/H2O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.